Solid-State Thermal Stability: 40 K Higher Melting Point than 10-(2-Chloroethyl)acridone Due to Stronger Hydrogen-Bonded Supramolecular Network
N-(2-Hydroxyethyl)acridone (I) exhibits a melting point of 486–487 K (213–214 °C), which is 40 K higher than the melting point of its closest structural analog 10-(2-chloroethyl)acridin-9(10H)-one (II) at 446–447 K (173–174 °C), despite (II) possessing a larger molecular weight (257.71 vs. 239.27 g/mol) [1]. X-ray crystallography reveals that this thermal stability difference originates from the hydroxy group of (I) mediating O–H···O hydrogen bonds (d(O···O) inter-dimer distances consistent with strong H-bonding) that interlock π-stacked dimers into a robust three-dimensional network, whereas (II) lacks any classic hydrogen bond donor and relies solely on weak non-conventional C–H···O and C–H···π contacts [1]. The π–π stacking plane distance in (I) is 3.377 (2) Å with an offset of 1.461 (2) Å, indicative of significantly stronger aromatic interactions than those in (II).
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 486–487 K (213–214 °C) |
| Comparator Or Baseline | 10-(2-Chloroethyl)acridin-9(10H)-one: 446–447 K (173–174 °C) |
| Quantified Difference | +40 K (ΔT ≈ 40 °C) higher for N-(2-hydroxyethyl)acridone |
| Conditions | Open capillary melting point determination; single-crystal X-ray diffraction at 298 K; recrystallization from ethanol (I) and ethyl acetate (II) |
Why This Matters
A 40 K elevation in melting point directly reflects enhanced crystalline lattice energy, predicting superior long-term solid-state storage stability, reduced sublimation losses during vacuum processing, and higher thermal budget tolerance in device fabrication relative to the chloroethyl analog.
- [1] He, C.-S.; Liu, L.-F.; Guo, L.; Wu, J.-Z. Supramolecular Networks of 10-(2-Hydroxyethyl)acridin-9(10H)-one and 10-(2-Chloroethyl)acridin-9(10H)-one. Acta Crystallogr. Sect. C 2013, 69 (3), 289–292. DOI: 10.1107/S0108270113004204. View Source
